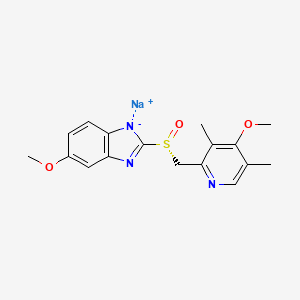

(R)-Omeprazole Sodium Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-Omeprazole (sodium) is a proton pump inhibitor used primarily to treat conditions like gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome. It works by reducing the amount of acid produced in the stomach, providing relief from symptoms and promoting healing of the digestive tract.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-Omeprazole (sodium) involves several steps, starting from the precursor compounds. The key steps include the formation of the benzimidazole ring and the introduction of the sulfoxide group. The reaction conditions typically involve the use of strong bases and oxidizing agents to achieve the desired configuration and purity.

Industrial Production Methods: In industrial settings, the production of ®-Omeprazole (sodium) is optimized for large-scale synthesis. This involves the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Análisis De Reacciones Químicas

Types of Reactions: ®-Omeprazole (sodium) undergoes various chemical reactions, including:

Oxidation: The sulfoxide group can be further oxidized to sulfone under specific conditions.

Reduction: The sulfoxide group can be reduced back to the sulfide form.

Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products: The major products formed from these reactions include sulfone derivatives, reduced sulfides, and substituted benzimidazole compounds.

Aplicaciones Científicas De Investigación

Pharmacological Uses

(R)-Omeprazole Sodium Salt is primarily utilized for its potent gastric acid secretion inhibition properties. The compound is effective in treating a variety of gastric acid-related diseases, including:

- Gastroesophageal Reflux Disease (GERD) : It alleviates symptoms associated with acid reflux by reducing stomach acid production.

- Peptic Ulcers : The compound is used in the treatment of both gastric and duodenal ulcers, often in conjunction with antibiotics to eradicate Helicobacter pylori infections.

- Erosive Esophagitis : It helps heal inflammation of the esophagus caused by acid exposure.

- Zollinger-Ellison Syndrome : This condition involves excessive gastric acid production, and (R)-Omeprazole effectively manages this overproduction.

Stability and Formulation Studies

Research has demonstrated that this compound exhibits high stability against racemization under both neutral and alkaline conditions, making it suitable for therapeutic applications where optical purity is crucial . Studies on the physical and chemical stability of (R)-Omeprazole formulations indicate that it remains stable in various infusion solutions for extended periods, which is essential for clinical use .

Case Studies and Clinical Findings

Several case studies highlight the efficacy and safety profile of this compound:

- A study involving a 68-year-old male patient noted severe consciousness disturbances linked to hyponatremia after administration of omeprazole. This case emphasized the need for monitoring sodium levels during treatment .

- Another case reported a 13-year-old girl developing galactorrhea due to elevated prolactin levels after being treated with omeprazole for dyspepsia caused by Helicobacter pylori. This condition resolved upon discontinuation of the drug, indicating potential side effects that require consideration during therapy .

Research Applications

Beyond clinical uses, this compound serves as a valuable tool in scientific research:

- Spectroscopic Characterization : Research has employed vibrational spectroscopy to differentiate between omeprazole and its salts, aiding in understanding their physicochemical properties .

- Toxicological Evaluations : Studies have assessed the long-term effects of omeprazole on animal models, revealing potential carcinogenic risks associated with prolonged use .

Comparative Data Table

| Application Area | Description |

|---|---|

| Gastroesophageal Reflux Disease | Reduces symptoms by inhibiting stomach acid production |

| Peptic Ulcers | Treats gastric and duodenal ulcers; often combined with antibiotics |

| Erosive Esophagitis | Heals inflammation due to acid exposure |

| Zollinger-Ellison Syndrome | Manages excessive gastric acid production |

| Stability Studies | Demonstrates high stability against racemization under varying pH levels |

Mecanismo De Acción

®-Omeprazole (sodium) exerts its effects by inhibiting the H+/K+ ATPase enzyme, also known as the proton pump, located in the parietal cells of the stomach lining. By binding to the enzyme, it prevents the final step of acid production, leading to a significant reduction in gastric acid secretion. This action helps in alleviating symptoms of acid-related disorders and promotes healing of the gastrointestinal tract.

Comparación Con Compuestos Similares

Lansoprazole: Another proton pump inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Esomeprazole: The S-enantiomer of omeprazole, which has been shown to have a slightly different efficacy and safety profile.

Pantoprazole: A proton pump inhibitor with a longer duration of action and different metabolic pathways.

Uniqueness: ®-Omeprazole (sodium) is unique due to its specific enantiomeric form, which can result in different pharmacological effects compared to its racemic mixture or other enantiomers. This specificity can lead to variations in efficacy, safety, and drug interactions, making it a valuable option in the treatment of acid-related disorders.

Propiedades

Fórmula molecular |

C17H18N3NaO3S |

|---|---|

Peso molecular |

367.4 g/mol |

Nombre IUPAC |

sodium;5-methoxy-2-[(R)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide |

InChI |

InChI=1S/C17H18N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1/t24-;/m1./s1 |

Clave InChI |

RYXPMWYHEBGTRV-GJFSDDNBSA-N |

SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Na+] |

SMILES isomérico |

CC1=CN=C(C(=C1OC)C)C[S@@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Na+] |

SMILES canónico |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Na+] |

Pictogramas |

Irritant; Environmental Hazard |

Sinónimos |

Esomeprazole Esomeprazole Magnesium Esomeprazole Potassium Esomeprazole Sodium Esomeprazole Strontium Esomeprazole Strontium Anhydrous Nexium Strontium, Esomeprazole |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.